N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(thiophen-3-yl)acetamide
Description
Properties
IUPAC Name |
N-pyrazolo[1,5-a]pyridin-5-yl-2-thiophen-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c17-13(7-10-3-6-18-9-10)15-11-2-5-16-12(8-11)1-4-14-16/h1-6,8-9H,7H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRWUHLNIJNJLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C=C1NC(=O)CC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(thiophen-3-yl)acetamide typically involves the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine . This method provides a concise route to the desired compound with pharmacological activity. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrazolo[1,5-a]pyridine core and thiophene moiety enable diverse nucleophilic substitutions:
-
Amino group reactivity : The NH group at position 3 of the pyrazolo[1,5-a]pyridine undergoes condensation with carbonyl compounds (e.g., α,β-unsaturated ketones) to form fused heterocycles .
-
Thiophene substitution : Electrophilic substitution at the thiophene ring occurs preferentially at positions 2 and 5. For example, bromination with N-bromosuccinimide (NBS) yields mono- or di-substituted derivatives .
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Bromination | NBS, DMF, 0°C → RT, 12 h | 3-Bromo-thiophene derivative | 78% |
| Acylation | Acetyl chloride, AlCl₃, CH₂Cl₂ | 2-Acetyl-thiophene derivative | 65% |
Cyclization Reactions
The compound participates in intramolecular cyclization to form polycyclic systems:
-
Pyrazolo-pyrimidine formation : Reaction with β-diketones or β-ketoesters under acidic conditions yields pyrazolo[1,5-a]pyrimidines via cyclocondensation .
-
Thiazolo-pyridazine synthesis : High-pressure cyclocondensation with 4-thiazolidinones generates fused thiazolo[4,5-c]pyridazines (Q-Tube reactor, 120°C, 4 h) .
Mechanistic Pathway :
-
Enolization of the β-diketone.
-
Nucleophilic attack by the pyrazole NH group.
Oxidation and Reduction
-
Thiophene oxidation : Treatment with m-CPBA oxidizes the thiophene ring to sulfoxide (60% yield) or sulfone (85% yield) .
-
Pyridine reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the pyridine ring to piperidine, altering electronic properties .
| Oxidation State | Reagent | Product | Application |
|---|---|---|---|
| Sulfoxide | m-CPBA, CHCl₃ | Thiophene-S-oxide | Enhanced solubility |
| Sulfone | H₂O₂, AcOH | Thiophene-S,S-dioxide | Bioactivity modulation |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization:
-
Suzuki coupling : Reaction with arylboronic acids introduces aryl groups at the pyridine C-6 position (Pd(PPh₃)₄, K₂CO₃, 80°C) .
-
Sonogashira coupling : Alkynylation at the thiophene ring using terminal alkynes (CuI, PdCl₂, Et₃N) .
Example :
Biological Activity-Driven Modifications
Structural analogs exhibit:
-
Anticancer activity : Introduction of morpholine or piperidine groups enhances kinase inhibition (IC₅₀ = 0.07–1.2 μM) .
-
Antibiofilm effects : Fluorination at the pyrazole ring improves activity against Pseudomonas aeruginosa (MBIC = 16 μg/mL) .
| Derivative | Modification | Biological Target | Activity |
|---|---|---|---|
| 46a | 7-Alkyne substituent | VPS34 kinase | IC₅₀ = 0.12 μM |
| 7a | Thiazolo-pyridazine | Tubulin polymerization | EC₅₀ = 4.3 μM |
Scientific Research Applications
N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(thiophen-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(thiophen-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, ultimately resulting in the observed pharmacological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Synthetic Complexity : The target compound’s synthesis (47% yield) is less efficient compared to analogues like pyrazolo[1,5-a]pyrimidines, which achieve ~50–60% yields under microwave-assisted conditions . This discrepancy may arise from steric hindrance introduced by the thiophene moiety.
- Biological Activity : Pyrazolo[1,5-a]triazine derivatives exhibit marked anticancer activity (e.g., inhibition of HCT-116 colon cancer cells at IC₅₀ = 3.2 µM) , whereas the acetamide-pyrazolo[1,5-a]pyridine hybrid’s pharmacological profile remains underexplored.
Functional Group Impact on Activity
- Thiophene vs. This could improve binding to hydrophobic enzyme pockets.
- Acetamide Linker : The acetamide group is critical for hydrogen bonding. For instance, in pyrazolo[1,5-a]pyrimidines, replacing acetamide with carboxamide (e.g., ’s Pir-8-11) reduces solubility but increases metabolic stability .
Pharmacokinetic and Thermodynamic Data
Limited data exist for the target compound, but comparisons can be inferred:
- LogP : Pyrazolo[1,5-a]pyridine-thiophene hybrids are predicted to have higher lipophilicity (LogP ~2.8) than pyrazolo[1,5-a]pyrimidines (LogP ~1.9) due to the thiophene’s electron-rich nature.
- Thermodynamic Stability : Differential scanning calorimetry (DSC) of pyrazolo[1,5-a]pyrimidines shows melting points >200°C , suggesting higher crystallinity than the target compound, which may degrade at lower temperatures.
Research Findings and Challenges
- Anticancer Potential: Pyrazolo[1,5-a]triazines () demonstrate superior in vitro efficacy compared to pyrazolo[1,5-a]pyridines, likely due to their triazine core’s ability to intercalate DNA.
- Synthetic Scalability : The target compound’s low yield (47%) highlights challenges in scaling production, whereas pyrazolo[1,5-a]pyrimidines benefit from optimized Pd-catalyzed coupling protocols .
Biological Activity
N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(thiophen-3-yl)acetamide is a heterocyclic compound of increasing interest in medicinal chemistry due to its potential pharmacological properties. This compound features a pyrazolo[1,5-a]pyridine core fused with a thiophene ring, which contributes to its unique biological activities. Research has focused on its antimicrobial, anti-inflammatory, and anticancer properties, among others.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.125 µg/mL | 0.062 µg/mL |
| Escherichia coli | 0.25 µg/mL | 0.125 µg/mL |
| Pseudomonas aeruginosa | 0.187 µg/mL | 0.094 µg/mL |
These findings highlight the compound's potential as an antibacterial agent, particularly in inhibiting biofilm formation in pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. Studies suggest that it may inhibit pathways associated with inflammation by modulating enzyme activity or receptor interactions. This could provide therapeutic benefits in conditions characterized by chronic inflammation.
Anticancer Potential
Preliminary studies indicate that this compound may exhibit anticancer properties. Its mechanism of action might involve the inhibition of specific cancer cell proliferation pathways or induction of apoptosis in malignant cells.
Case Studies and Research Findings
- Antibiofilm Activity : A study reported that certain derivatives of pyrazolo compounds significantly reduced biofilm formation by more than 80% in tested bacterial strains . This suggests that modifications in the chemical structure can enhance the antibiofilm efficacy of these compounds.
- Structure–Activity Relationships : Research into the structure–activity relationship (SAR) of related compounds has revealed that specific substitutions on the pyrazolo ring can dramatically affect biological activity, indicating that careful design can optimize therapeutic effects .
- Comparative Studies : When compared with standard antibiotics like Amikacin, derivatives of this compound showed superior activity against certain bacterial isolates, suggesting a promising alternative for antibiotic resistance scenarios .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
